Butaxamina
Overview
Description
It is primarily used in experimental settings to block β2 receptors, allowing researchers to determine the activity of drugs that target these receptors . Butaxamina has no clinical use and is mainly utilized for research purposes.
Preparation Methods
The synthesis of butaxamina involves several steps. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with tert-butylamine to form an intermediate, which is then reduced to produce this compound
Chemical Reactions Analysis
Butaxamina undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can yield alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butaxamina is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a model compound for studying β2 receptor interactions and the effects of β2 receptor blockade.
Biology: Researchers use this compound to investigate the role of β2 receptors in various biological processes.
Medicine: Although not used clinically, this compound helps in understanding the pharmacological effects of β2 receptor antagonists.
Industry: Its applications in industry are limited due to its primary use in research.
Mechanism of Action
Butaxamina exerts its effects by competitively antagonizing β2 adrenergic receptors. By binding to these receptors, it prevents the activation of the β2 signaling pathway, which is involved in various physiological processes such as smooth muscle relaxation and metabolic regulation . This blockade allows researchers to study the specific roles of β2 receptors in different contexts.
Comparison with Similar Compounds
Butaxamina is unique among β2-selective beta blockers due to its specific use in research. Similar compounds include:
Propranolol: A non-selective beta blocker used clinically for various cardiovascular conditions.
Atenolol: A β1-selective beta blocker used to treat hypertension and angina.
Metoprolol: Another β1-selective beta blocker with similar clinical applications.
Compared to these compounds, this compound’s primary distinction lies in its selective β2 receptor blockade and its exclusive use in experimental settings.
Properties
IUPAC Name |
(1S,2R)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6/h7-10,14,16-17H,1-6H3/t10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUSDDMONZULSC-QMTHXVAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172986, DTXSID50897104 | |
Record name | Butoxamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | l-Butoxamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50897104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1937-89-9, 60934-52-3 | |
Record name | Butoxamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1937-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butoxamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butoxamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | l-Butoxamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50897104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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